

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethoxyethane

Cat. No.: B3061277

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This technical guide provides a comprehensive overview of **1,1-dichloro-2,2-dimethoxyethane**, a halogenated acetal of significant interest in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Compound Data

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a stable derivative of the highly reactive dichloroacetaldehyde. Its chemical properties make it a useful intermediate in various organic syntheses.

Property	Value
Molecular Weight	159.01 g/mol
Molecular Formula	C ₄ H ₈ Cl ₂ O ₂
CAS Number	80944-06-5
IUPAC Name	1,1-dichloro-2,2-dimethoxyethane
Synonyms	Dichloroacetaldehyde dimethyl acetal
Canonical SMILES	<chem>COC(C(Cl)Cl)OC</chem>
InChI Key	NGVTXINFTCZHGA-UHFFFAOYSA-N

Synthesis of 1,1-Dichloro-2,2-dimethoxyethane

The primary industrial synthesis of **1,1-dichloro-2,2-dimethoxyethane** involves the acid-catalyzed acetalization of dichloroacetaldehyde with methanol.^[1] A common and efficient laboratory-scale preparation, however, utilizes the reaction of vinyl acetate and chlorine in methanol.

Experimental Protocol: Synthesis from Vinyl Acetate

This protocol is adapted from established industrial processes for the synthesis of chloroacetaldehyde acetals.

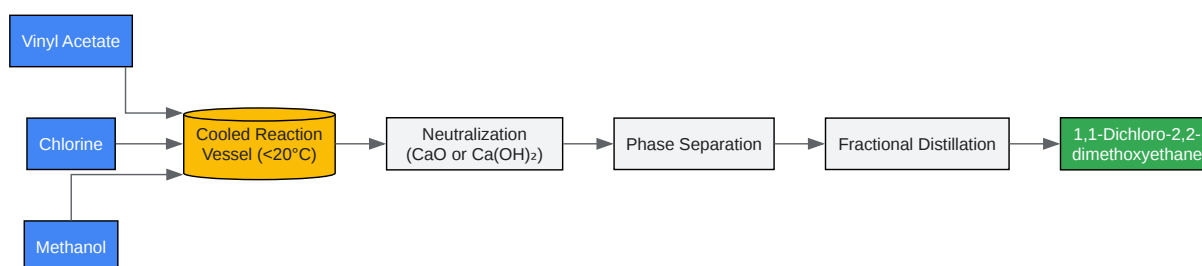
Materials:

- Vinyl acetate
- Anhydrous methanol
- Chlorine gas
- Calcium oxide or calcium hydroxide for neutralization
- Standard glass reaction vessel with a stirrer, gas inlet, thermometer, and cooling bath

Procedure:

- Charge the reaction vessel with anhydrous methanol.
- Cool the methanol to a temperature below 20°C, ideally between 0°C and 5°C, using an ice-water or other suitable cooling bath.
- Simultaneously introduce vinyl acetate and chlorine gas into the cooled methanol with vigorous stirring. The stoichiometric ratio of vinyl acetate to chlorine should be maintained.
- Continuously monitor the reaction temperature and maintain it below 20°C to minimize the formation of by-products.

- After the addition of reactants is complete, allow the mixture to react for a further period while maintaining the low temperature.
- Neutralize the reaction mixture by the controlled addition of calcium oxide or calcium hydroxide until the pH of the aqueous extract is above 5. This will result in the formation of two phases.
- Separate the upper organic layer, which contains the crude **1,1-dichloro-2,2-dimethoxyethane**.
- Purify the product by fractional distillation.



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Synthesis of **1,1-Dichloro-2,2-dimethoxyethane**.

Chemical Reactivity and Applications

The presence of two chlorine atoms makes the carbon atom to which they are attached electrophilic, rendering the compound susceptible to nucleophilic substitution reactions.^[1] Under acidic conditions, the acetal can be hydrolyzed back to dichloroacetaldehyde and methanol.^[1]

1,1-Dichloro-2,2-dimethoxyethane serves as a precursor in organometallic chemistry.^[1] Its structural relation to ligands used in catalysis highlights its potential in the synthesis of catalysts

for cross-coupling reactions.^[1] Furthermore, it finds utility in specialized polymerizations and the synthesis of agrochemicals.^[1]

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the detection and quantification of **1,1-dichloro-2,2-dimethoxyethane**. The choice of detector depends on the required sensitivity and the sample matrix.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **1,1-dichloro-2,2-dimethoxyethane** in a non-biological matrix.

Instrumentation:

- Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., HP-PONA or equivalent)

Sample Preparation:

- Prepare a stock solution of **1,1-dichloro-2,2-dimethoxyethane** in a suitable solvent, such as methanol or dichloromethane.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- For solid or liquid samples, dissolve or dilute a known quantity in the chosen solvent.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

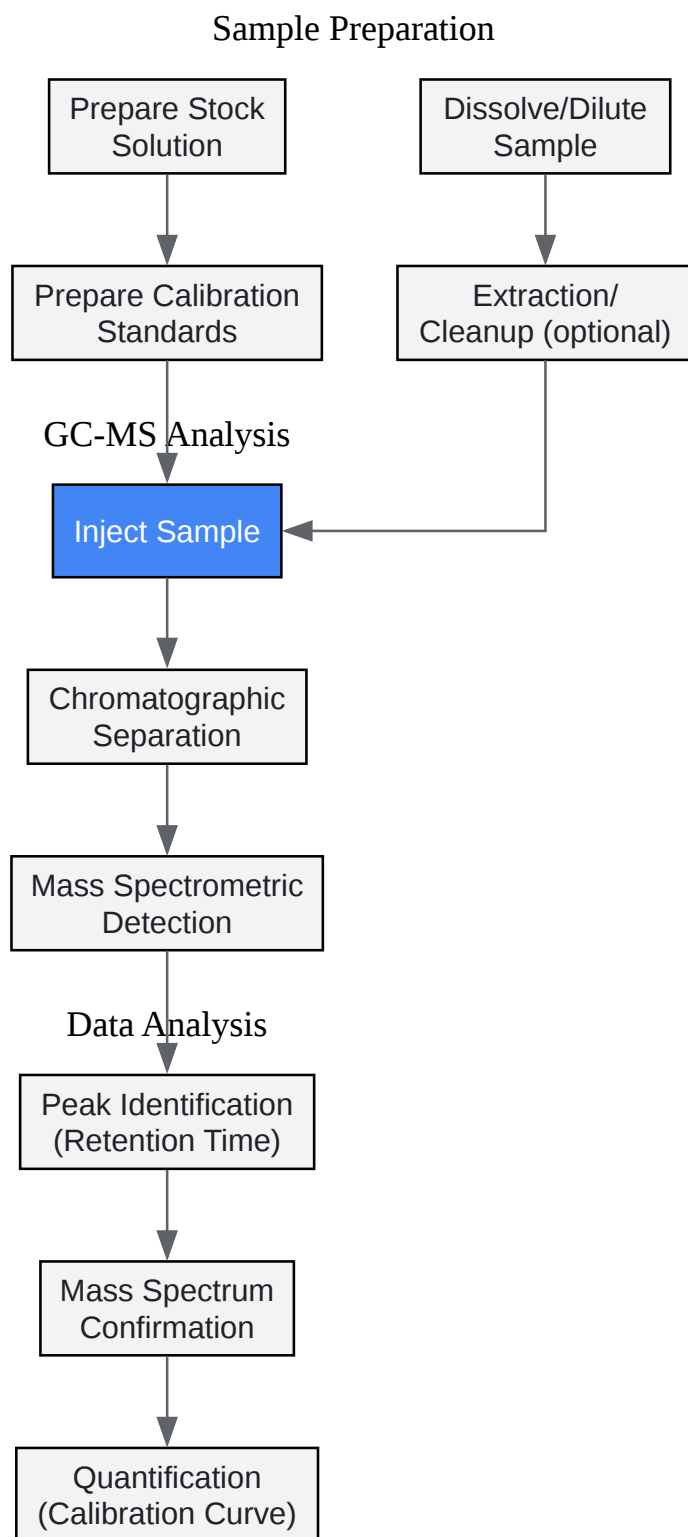
GC-MS Parameters (suggested starting point):

- Injector Temperature: 250°C
- Carrier Gas: Helium

- Column: 50 m x 0.2 mm x 0.5 μ m HP-PONA or equivalent
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes
 - Ramp: 10°C/min to 200°C
 - Hold at 200°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-200

Data Analysis:

- Identify the peak corresponding to **1,1-dichloro-2,2-dimethoxyethane** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
- Quantify the analyte by constructing a calibration curve from the peak areas of the standards.



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Workflow for GC-MS analysis.

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References

- 1. Synthesis routes of Chloroacetaldehyde dimethyl acetal [benchchem.com]
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